molecular formula C13H18O B2920252 2-Cyclopentyl-1-phenylethan-1-ol CAS No. 59137-64-3

2-Cyclopentyl-1-phenylethan-1-ol

Cat. No.: B2920252
CAS No.: 59137-64-3
M. Wt: 190.286
InChI Key: PQNHZPZKBSINCJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-phenylethan-1-ol (CAS: 110567-94-7) is a secondary alcohol featuring a phenyl group and a cyclopentyl substituent on adjacent carbons of an ethanol backbone. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol . The compound is commercially available at 95% purity and is primarily utilized in organic synthesis, particularly in the development of chiral ligands or bioactive intermediates due to its stereochemical complexity and lipophilic nature .

Properties

IUPAC Name

2-cyclopentyl-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-13(10-11-6-4-5-7-11)12-8-2-1-3-9-12/h1-3,8-9,11,13-14H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNHZPZKBSINCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-phenylethan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-Cyclopentyl-1-phenylethanone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-phenylethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl and cyclopentyl groups contribute to its hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

a) 1-Phenylethanol (CAS: 98-85-1)
  • Structure: A primary alcohol with a phenyl group attached to the first carbon of ethanol.
  • Molecular Formula : C₈H₁₀O (MW: 122.16 g/mol).
  • Key Differences : Lacks the cyclopentyl group, resulting in reduced steric hindrance and lower lipophilicity.
  • Applications : Widely used as a fragrance additive, solvent, and chiral resolving agent .
b) 2-Chloro-1-phenylethanone (CAS: 532-27-4)
  • Structure : A ketone with a phenyl group and a chlorine substituent on adjacent carbons.
  • Molecular Formula : C₈H₇ClO (MW: 154.59 g/mol).
  • Key Differences : Replaces the hydroxyl group with a ketone and substitutes cyclopentyl with chlorine.
  • Applications : Intermediate in pharmaceuticals and agrochemicals; exhibits electrophilic reactivity due to the ketone group .
c) 2-(Cyclopentylamino)-2-phenylethan-1-ol
  • Structure: Contains an amino group (-NH-) instead of a hydroxyl group on the cyclopentyl-substituted carbon.
  • Molecular Formula: Not explicitly stated, but estimated as C₁₃H₁₉NO (MW: 205.30 g/mol).

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling/Melting Point Solubility LogP (Lipophilicity)
2-Cyclopentyl-1-phenylethan-1-ol 190.28 Not reported Low in water ~3.5 (estimated)
1-Phenylethanol 122.16 203°C (bp) Slightly soluble 1.4
2-Chloro-1-phenylethanone 154.59 245°C (bp) Insoluble 2.1

Notes:

  • The cyclopentyl group in the target compound significantly increases LogP , enhancing membrane permeability but reducing aqueous solubility.
  • The absence of polar groups in 2-Chloro-1-phenylethanone contributes to its insolubility in water .

Key Observations :

  • Chlorinated derivatives (e.g., 2-Chloro-1-phenylethanone) require stricter handling due to corrosive byproducts .
  • Alcohols like 1-Phenylethanol pose lower acute toxicity but still necessitate standard laboratory precautions .

Biological Activity

2-Cyclopentyl-1-phenylethan-1-ol is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopentyl group and a phenyl group attached to an alcohol moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

This compound has the molecular formula C13H18OC_{13}H_{18}O and a molecular weight of approximately 190.28 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological activity.

PropertyValue
CAS Number 201023-76-9
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Purity ≥95%

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is hypothesized that the compound can form hydrogen bonds and interact with hydrophobic regions of biomolecules, influencing various signaling pathways.

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound exhibit significant effects on neurotransmitter systems and may act as agonists or antagonists at specific receptors. For instance, research has shown that certain derivatives can activate GPR88, a G protein-coupled receptor involved in modulating dopaminergic signaling, which could have implications for treating conditions like alcohol addiction .

Case Studies

  • GPR88 Activation : A study demonstrated that a related compound activated GPR88 through a Gαi-coupled signaling pathway, leading to reduced alcohol self-administration in rat models. This suggests that this compound or its derivatives may have potential in addiction therapy .
  • Antimicrobial Activity : Another investigation into structurally related compounds showed promising antimicrobial properties against various bacterial strains. The presence of the hydroxyl group in this compound may enhance its interaction with bacterial cell membranes, leading to increased efficacy .

Synthesis and Research Applications

The synthesis of this compound can be achieved through several methods, including Grignard reactions involving cyclopentanone and phenylmagnesium bromide. This synthetic versatility allows for the exploration of various analogs to optimize biological activity.

Research Applications

The compound is being explored for:

  • Medicinal Chemistry : As a potential lead compound for developing new therapeutics targeting neurological disorders.
  • Biotechnology : In biocatalysis for synthesizing complex organic molecules due to its unique structural features .

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